Terephthalylidene dicamphor sulfonic acid

Description

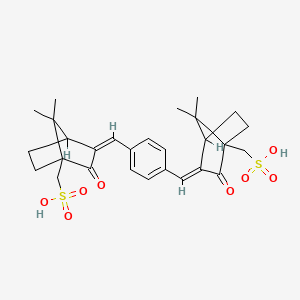

Structure

3D Structure

Properties

IUPAC Name |

[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHZSUCFKFERC-LRVMPXQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

92761-26-7 | |

| Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 92761-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terephthalylidene dicamphor sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °C (decomposes) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639 | |

| Record name | Terephthalylidene dicamphor sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for Terephthalylidene Dicamphor Sulfonic Acid Synthesis

The primary and most well-documented method for synthesizing this compound is through a base-catalyzed aldol-type condensation reaction. This process involves the reaction of two key precursors: camphorsulfonic acid and terephthalaldehyde (B141574). The general reaction scheme proceeds in two main stages: the condensation reaction to form the salt of this compound, followed by an acidification step to yield the final product. adesisinc.com

Mechanistic Studies of Condensation Reactions from Camphorsulfonic Acid Precursors

The synthesis of this compound is a variation of the Claisen-Schmidt condensation, which involves the reaction of a ketone or aldehyde containing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens. praxilabs.com In this specific synthesis, camphorsulfonic acid acts as the ketone equivalent, providing the acidic α-hydrogens necessary for the reaction, while terephthalaldehyde serves as the aromatic aldehyde.

The reaction is typically catalyzed by a strong base, such as sodium methoxide or potassium hydroxide. syrris.com The mechanism commences with the deprotonation of the α-carbon of camphorsulfonic acid by the base, leading to the formation of an enolate ion. This enolate is stabilized by the delocalization of electrons. Subsequently, the nucleophilic enolate attacks the carbonyl carbon of the terephthalaldehyde molecule. This is followed by the elimination of the alkoxy group, resulting in the formation of a new enolate, which is then neutralized by the addition of an acid to produce the final β-keto ester or β-diketone product. byjus.com The reaction is driven to completion by the dehydration of the intermediate aldol addition product, which is facilitated by heating and results in a conjugated system, providing additional stability to the final molecule. masterorganicchemistry.com

Due to the presence of two aldehyde groups on the terephthalaldehyde molecule and the reaction stoichiometry, two molecules of camphorsulfonic acid react with one molecule of terephthalaldehyde.

Catalysis and Reaction Condition Optimization in Synthetic Routes

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and purity of this compound.

Catalysis: Strong bases are the most common catalysts for this condensation reaction. Sodium methoxide is frequently cited in patent literature. syrris.com The use of an organic alkali in conjunction with a catalyst has also been described to facilitate the reaction. nih.gov The catalyst's role is to generate the enolate from camphorsulfonic acid, which is the rate-determining step of the reaction.

Reaction Conditions:

Temperature: The reaction is typically carried out at elevated temperatures, ranging from 65°C to 75°C, to promote both the condensation and subsequent dehydration steps. syrris.com

Solvents: A variety of solvents are used, with toluene and cyclohexane being common choices. The use of a co-solvent like methanol (B129727) is also reported to improve the solubility of the reactants. acsgcipr.org

Reaction Time: The reaction time can vary from 20 minutes to several hours, depending on the specific conditions and scale of the reaction. syrris.com

pH: After the initial base-catalyzed condensation, the reaction mixture is acidified to a pH of 1-3 using a strong acid like hydrochloric acid to precipitate the final product. syrris.com

Optimization of these parameters is key to minimizing side reactions and maximizing the yield of the desired product. For instance, careful control of the addition rate of terephthalaldehyde and the efficient removal of water formed during the reaction can shift the equilibrium towards the product side.

| Parameter | Typical Range/Value | Purpose |

| Reactants | Camphorsulfonic acid, Terephthalaldehyde | Starting materials for the condensation reaction. |

| Catalyst | Sodium methoxide, Potassium hydroxide, Organic alkali | To facilitate the formation of the enolate ion from camphorsulfonic acid. |

| Solvent | Toluene, Cyclohexane, Methanol (co-solvent) | To dissolve reactants and facilitate the reaction. |

| Temperature | 65 - 75 °C | To promote the condensation and dehydration steps. |

| Reaction Time | 20 minutes - 120 minutes | To allow the reaction to proceed to completion. |

| Acidification | pH 1 - 3 with HCl | To protonate the sulfonate salt and precipitate the final product. |

Advanced Synthetic Approaches and Process Enhancement

In recent years, research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of this compound.

Exploration of Novel Preparative Techniques for the Compound

One novel approach to the synthesis of this compound involves the preparation of a terephthalylidene dicamphor sulfuryl intermediate. This method is claimed to offer a theoretical salt-to-acid conversion rate of 100% and avoids the use of ion exchange resins, which can reduce costs and waste generation. mdpi.com

While not yet specifically reported for this compound, other advanced synthetic techniques that have shown promise for similar organic transformations and could be applicable include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by directly and efficiently heating the reactants. youtube.comresearchgate.net

Sonochemistry (Ultrasound-Assisted Synthesis): The use of ultrasound can enhance reaction rates and yields through acoustic cavitation, which creates localized high-temperature and high-pressure zones. organic-chemistry.orgwikipedia.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This methodology is particularly advantageous for exothermic reactions and can minimize the formation of by-products. acs.orgnih.gov

Methodologies for Improving Reaction Yield and Product Purity in Synthesis

Several strategies have been developed to enhance the yield and purity of this compound. One common issue in the conventional synthesis is the presence of unreacted starting materials and by-products in the final product.

Purification using Ion-Exchange Resins: A significant advancement in purification involves the use of cation and anion exchange resins. This method effectively removes both anionic and cationic impurities generated during the synthesis and precipitation steps. acsgcipr.org By optimizing the mixing ratio of the resins, a higher purity product with improved absorbance at its characteristic wavelength can be obtained. acsgcipr.org

Integration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key metrics used to evaluate the "greenness" of a chemical process include atom economy and the E-factor (Environmental Factor). wikipedia.org

E-Factor: The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. The pharmaceutical and fine chemical industries often have high E-factors due to multi-step syntheses and extensive purification processes. syrris.com Efforts to improve the E-factor for this compound synthesis include recycling solvents, minimizing the use of excess reagents, and developing catalytic systems that can be easily recovered and reused.

Some patented methods claim to be "production-conserving and environmentally friendly" by simplifying the process and reducing waste. nih.gov A life cycle assessment (LCA) of sunscreen products, which may contain this compound, can provide a broader perspective on the environmental impact, from raw material extraction to end-of-life disposal. scribd.comfrontiersin.org The development of synthetic routes that utilize renewable starting materials and greener solvents is an ongoing area of research in the field of green chemistry.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. |

| Designing Safer Chemicals | Designing products that are effective yet have minimal toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps. |

| Catalysis | Using catalytic reagents in small amounts that can be recycled. |

| Design for Degradation | Designing products that break down into innocuous substances after use. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of by-products. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

Purification Techniques and Analytical Validation of Synthetic Products

The purification of this compound following its synthesis is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. The efficacy of the final product is highly dependent on its purity. To achieve high-purity this compound, specific techniques involving ion exchange resins are employed, followed by rigorous analytical validation using chromatographic methods.

Application and Optimization of Ion Exchange Resins in Compound Purification

Ion exchange chromatography is a key technique utilized for the purification of this compound. This method is particularly effective for removing ionic impurities, such as anionic and cationic materials, that may be generated during the synthesis and precipitation stages of the compound google.compatsnap.com. The process involves dissolving the crude product in a solvent, typically purified water, and then passing this solution through a column packed with ion exchange resins google.compatsnap.com.

The purification strategy often involves the use of both cation and anion exchange resins to effectively remove a broad spectrum of charged impurities google.compatsnap.com. The principle of ion exchange chromatography is based on the reversible exchange of ions between the solution phase and the solid resin phase tosohbioscience.comiajps.com. Cation exchange resins bind positively charged impurities, while anion exchange resins bind negatively charged ones tosohbioscience.com.

Research has demonstrated that the optimization of the purification process is crucial for maximizing the yield and purity of the final product. A key aspect of this optimization is the mixing ratio of the cation and anion exchange resins google.compatsnap.com. By adjusting the ratio of these resins, it is possible to selectively remove different types of ionic impurities and improve the absorbance of the final product at its characteristic absorption wavelength, which is an indicator of its purity google.com.

A patented method details the purification of this compound by dissolving the crude material in purified water and passing it through a column filled with a mixture of a cation exchange resin (SAM-UPRC 320) and an anion exchange resin (SAM-UPRA 320) google.com. The collected aqueous solution is then concentrated to precipitate the purified product google.com. Experiments have shown that using a combination of both types of resins is more effective than using either one alone google.com. The optimization of the mixing ratio allows for the complete removal of anionic and cationic substances generated during synthesis google.compatsnap.com.

The following interactive table summarizes experimental data from a study on the optimization of ion exchange resin ratios for the purification of this compound, starting with 100g of crude product dissolved in 2,000 ml of purified water google.compatsnap.com.

Photochemical and Photophysical Studies

Ultraviolet Absorption Characteristics and Electronic Transitions

The primary function of Terephthalylidene dicamphor sulfonic acid as a UV filter is defined by its capacity to absorb photons in the UVA range of the electromagnetic spectrum. This absorption is a quantum mechanical process, dictated by the molecule's electronic structure.

The absorption of UV radiation by TDSA corresponds to the excitation of electrons from their ground state (S₀) to higher energy singlet excited states (Sₙ). The prominent absorption band peaking at 345 nm is primarily attributed to a π → π* electronic transition within the conjugated system of the molecule, which includes the benzylidene and camphor (B46023) chromophores.

Table 1: UV Absorption Properties of this compound

| Property | Value | Source(s) |

| Peak Absorption Wavelength (λmax) | 345 nm | ijdvl.comresearchgate.netscience.gov |

| Absorption Range | 290 - 400 nm | researchgate.net |

| Primary Electronic Transition | π → π* | Inferred from structure |

While experimental data provides the core absorption characteristics, quantum chemical calculations offer deeper insights into the electronic structure and spectral properties of TDSA. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate the UV-Vis spectrum and calculate the molar absorptivity, which is a measure of how strongly the molecule absorbs light at a given wavelength.

Photostability Mechanisms of this compound

A critical attribute of an effective UV filter is its photostability—the ability to withstand prolonged UV exposure without significant degradation. TDSA is widely recognized for its excellent photostability. This stability is not due to a lack of photoreactivity, but rather to efficient photophysical pathways that return the molecule to its ground state without undergoing irreversible chemical change.

Despite its high photostability, under certain conditions, TDSA can undergo photodegradation. Research utilizing techniques such as laser flash photolysis and transient absorption spectroscopy has sought to identify the transient species and final photoproducts formed upon UV irradiation. researchgate.net While detailed degradation pathways are not extensively documented in public literature, studies on other UV filters suggest potential mechanisms. These could include photo-induced isomerization followed by reactions with other molecules or intramolecular rearrangements leading to loss of conjugation and, consequently, loss of UV-absorbing capacity. One study noted that Ecamsule (TDSA) was found to be photo-unstable under their specific experimental conditions, highlighting the complexity of these assessments. acs.org However, many studies assert its photostable nature, which is a key reason for its use in commercial sunscreens. ijdvl.comresearchgate.net

The photostability of a UV filter can be quantified using several methodologies. A common approach involves irradiating a sample of the compound with a controlled dose of UV radiation and monitoring the change in its absorption spectrum over time. The quantum yield of photodegradation (Φp), which is the fraction of absorbed photons that lead to the decomposition of the molecule, is a key parameter. A lower Φp indicates higher photostability.

For TDSA, its photostability is often demonstrated in comparative studies. For instance, its inclusion in formulations containing less stable UV filters, such as avobenzone (B1665848), has been shown to significantly reduce the photodegradation of the latter. researchgate.net The assessment of photostability can be expressed as the percentage of the compound remaining after a specific duration of UV exposure. For example, a sunscreen is often considered photostable if the Area Under the Curve (AUC) of its absorption spectrum remains above 80% of the initial value after a defined period of UV exposure. researchgate.net

Table 2: Indicators of Photostability for this compound

| Assessment Method | Finding | Source(s) |

| Comparative Photodegradation | Improves the photostability of other UV filters like avobenzone. | researchgate.net |

| Spectroscopic Analysis (AUC) | Generally considered photostable, retaining high efficacy after UV exposure. | researchgate.net |

| Laser Flash Photolysis | Studies have been conducted, but quantitative quantum yields are not widely published. | researchgate.net |

Photoisomerization Dynamics and Non-Radiative Energy Dissipation

The exceptional photostability of this compound is largely attributed to its ability to efficiently dissipate absorbed UV energy through non-destructive photophysical processes. The primary mechanism for this is believed to be reversible photoisomerization. mdpi.com

Upon absorbing a UV photon and reaching an excited electronic state, the TDSA molecule can undergo a change in its geometric structure, specifically a trans-cis isomerization around the carbon-carbon double bond of the benzylidene group. This process is a form of non-radiative decay, converting the electronic energy into vibrational energy. Following isomerization, the molecule is in a different, less stable isomeric form. From this state, it can rapidly return to the original, more stable trans isomer, releasing the excess energy as heat into its local environment. This cyclic process of absorption, isomerization, and thermal relaxation can occur repeatedly without causing chemical degradation of the molecule.

This efficient energy dissipation pathway competes effectively with other, potentially damaging, pathways such as intersystem crossing to a triplet state, which could lead to the formation of reactive oxygen species, or irreversible chemical reactions from the excited singlet state. The dynamics of this photoisomerization and subsequent ground-state recovery are typically very fast, occurring on the picosecond to nanosecond timescale, which is a hallmark of highly photostable molecules. While transient absorption spectroscopy has been used to study TDSA, detailed public data on the kinetics of these ultrafast processes is limited. researchgate.net

Investigation of Trans-Cis Isomerization Processes in the Chromophore

This compound (TDSA) is an organic compound known for its efficacy as a UVA filter. Its protective mechanism is rooted in its photochemistry, specifically its ability to undergo a reversible photoisomerization process upon exposure to ultraviolet (UV) radiation. nih.gov The core structure of TDSA contains a benzylidene camphor chromophore, which is the component responsible for absorbing UV light.

When a molecule of TDSA absorbs a photon of UV light, it transitions from its stable ground state (typically the trans-isomer) to a higher energy excited state. nih.gov From this excited state, the molecule can undergo a change in its spatial configuration, converting to a less stable, higher-energy cis-isomer. This process, known as trans-cis isomerization, is a common feature in molecules with double bonds, such as azobenzenes and stilbenes, and represents a primary pathway for the dissipation of absorbed energy. dntb.gov.uaresearchgate.net

The isomerization occurs around the carbon-carbon double bond of the methylidyne bridge linking the phenyl group to the camphor moiety. This structural change is temporary, and the cis-isomer is thermally unstable. It will rapidly relax back to the more stable trans-conformation. This cycle of absorption, isomerization, and relaxation is key to the compound's function as a sunscreen agent. nih.gov While the isomerization is reversible, this process allows for the conversion of high-energy UV photons into a non-radiative pathway, preventing them from causing harm.

Mechanisms of UV Energy Conversion to Thermal Energy

The principal function of this compound in photoprotection is its remarkable ability to convert absorbed UV radiation into harmless thermal energy. nih.gov This process is intrinsically linked to the reversible photoisomerization described previously. The entire cycle is highly efficient and photostable, allowing a single molecule to dissipate the energy of numerous photons without undergoing permanent chemical degradation.

The mechanism can be summarized in the following steps:

UV Photon Absorption: The molecule, in its stable trans-ground state, absorbs a UVA photon (it has a strong absorbance peak around 345 nm), elevating it to an electronically excited state. nih.gov

Isomerization: In the excited state, the molecule rapidly undergoes trans-to-cis isomerization, a non-radiative pathway that dissipates some of the absorbed energy.

Thermal Relaxation: The resulting cis-isomer is in a higher-energy, metastable state. It quickly reverts to the thermodynamically more stable trans-isomer. This final relaxation step releases the remaining absorbed energy as heat (thermal energy) into the surrounding environment. nih.gov

This rapid and efficient cycle of excitation and decay ensures that the potentially damaging UV energy is safely dissipated before it can penetrate the skin and interact with biological molecules. The photostability of this process allows the compound to provide sustained protection over time.

Photochemical Interactions with Biological Molecules in Model Systems

Effects on UV-Induced Pyrimidine (B1678525) Dimer Formation in Cellular Models

Ultraviolet radiation is a known mutagen that primarily damages DNA through the formation of dimeric photoproducts between adjacent pyrimidine bases. The two major types of lesions are cyclobutane (B1203170) pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4 PPs). nih.govmdpi.com These lesions distort the DNA helix, which can block replication and transcription, leading to mutations, cell death, and the initiation of skin cancers. mdpi.comnih.gov

Table 1: Major UV-Induced DNA Lesions

| Photoproduct | Description | Inducing Wavelengths | Biological Consequence |

| Cyclobutane Pyrimidine Dimers (CPDs) | Covalent linkage between two adjacent pyrimidine bases (Thymine or Cytosine) forming a four-membered ring. mdpi.com | UVA, UVB, UVC mdpi.com | Mutagenic; can block DNA replication and transcription. mdpi.com |

| Pyrimidine (6-4) Pyrimidone Photoproducts (6-4 PPs) | Covalent bond between the C6 position of one pyrimidine and the C4 position of the adjacent pyrimidine. mdpi.com | UVB, UVC mdpi.com | Highly distorting to the DNA helix; cytotoxic and mutagenic. mdpi.com |

Influence on Urocanic Acid Photoisomerization in Biological Matrices

Urocanic acid (UCA) is a natural component of the stratum corneum, the outermost layer of the skin. It exists predominantly as the trans-isomer. nih.govnih.gov Upon exposure to UV radiation, trans-UCA undergoes isomerization to cis-UCA. This transformation is significant because the cis-isomer is considered a key mediator in the process of UV-induced immunosuppression, which can impair the body's ability to detect and eliminate sun-damaged cells. nih.govnih.gov

Research has investigated the ability of sunscreens to prevent this photoisomerization. A study on human subjects demonstrated that the application of sunscreens can reduce the rate of UV-induced cis-UCA formation. nih.gov Specifically, it was found that broad-spectrum sunscreens, which protect against both UVA and UVB radiation and contain filters like this compound, are effective in decreasing the accumulation of cis-UCA in the stratum corneum after multiple UV exposures. nih.gov

Table 2: Research Findings on Sunscreen's Effect on Urocanic Acid Isomerization

| Study Parameter | Finding | Reference |

| Objective | To investigate the effect of various sunscreens on UV-induced cis-Urocanic Acid formation in human skin. | nih.gov |

| Methodology | Human subjects were exposed to artificial UV light with and without the application of different sunscreens. The concentration of UCA isomers was measured post-irradiation. | nih.gov |

| Key Result | The rate of cis-UCA formation is reduced by the topical application of sunscreens. | nih.gov |

| Conclusion | Broad-spectrum sunscreens offer protection against the UV-induced formation of cis-UCA, which accumulates in the stratum corneum after repeated UV exposure. | nih.gov |

By inhibiting the photoisomerization of urocanic acid, sunscreens containing this compound not only protect against direct DNA damage but may also mitigate some of the immunosuppressive effects of UV radiation.

Chiroptical Properties and Stereochemical Investigations

Analysis of Stereoisomerism in Terephthalylidene Dicamphor Sulfonic Acid

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. chemistrystudent.commasterorganicchemistry.com In TDCSA, this isomerism manifests in two primary forms: E/Z isomerism at the vinylic double bonds and the inherent chirality originating from the camphor (B46023) moieties.

The central terephthalylidene bridge contains two carbon-carbon double bonds (C=C), each capable of existing as a geometric isomer. This type of isomerism occurs because of the restricted rotation around the C=C double bond, locking the substituent groups into different spatial arrangements. chemistrystudent.comstudymind.co.uk The isomers are designated as E (from the German entgegen, meaning opposite) when the highest-priority groups on each carbon are on opposite sides of the double bond, and Z (from the German zusammen, meaning together) when they are on the same side. savemyexams.com

For this compound, three possible geometric isomers can exist: (E,E), (E,Z), and (Z,Z). Due to significant steric hindrance that would occur between the bulky camphor sulfonic acid groups in the (Z) configuration, the (E,E) isomer is the most sterically favorable and thermodynamically stable. Synthetic routes, therefore, overwhelmingly yield the (E,E) isomer.

Table 1: Possible E/Z Isomers of this compound This interactive table summarizes the geometric isomers and their expected relative stability.

| Isomer | Configuration of Double Bond 1 | Configuration of Double Bond 2 | Expected Stability |

|---|---|---|---|

| (E,E)-TDCSA | E | E | Highest |

| (E,Z)-TDCSA | E | Z | Lower |

The experimental determination of the E/Z isomer distribution is typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons on opposite sides of the double bonds, thus confirming the E or Z configuration.

Chiral purity is a measure of the predominance of one enantiomer in a mixture. taylorandfrancis.com It is most commonly quantified as enantiomeric excess (ee), which is defined as the percentage excess of the major enantiomer over the minor one. masterorganicchemistry.com The chirality of TDCSA is derived from the two camphorsulfonic acid units used in its synthesis. Since camphorsulfonic acid is a naturally derived chiral molecule, starting the synthesis with an enantiomerically pure form, such as (+)-camphorsulfonic acid, results in a chiral TDCSA product.

The enantiomeric excess of the final product is critically dependent on the chiral purity of the starting materials. nih.gov Even small enantiomeric impurities in the initial chiral synthons can affect the stereoselectivity of reactions and the purity of the final compound. nih.gov

The characterization of chiral purity and the determination of enantiomeric excess for TDCSA are typically performed using chiral High-Performance Liquid Chromatography (chiral HPLC). This powerful analytical technique uses a chiral stationary phase to physically separate the enantiomers of the compound, allowing for their individual quantification. nih.gov Other methods include polarimetry, which measures the rotation of plane-polarized light, although HPLC is generally more accurate for precise quantification. An optically pure sample contains only one enantiomer. masterorganicchemistry.com

Impact of Stereochemistry on Photochemical and Spectroscopic Behavior

The stereochemistry of TDCSA has a profound impact on its interaction with light. The entire conjugated system, comprising the benzene (B151609) ring and the two vinylic linkages, acts as the principal chromophore responsible for absorbing UV radiation.

The (E,E) configuration ensures a more planar and extended conjugation, which is crucial for the molecule's effectiveness as a UVA filter. Any deviation from this planarity, as would be forced by a Z configuration, would likely alter the electronic transitions and shift the absorption spectrum.

Furthermore, the inherent chirality endowed by the camphor units makes the molecule optically active. This means it exhibits chiroptical properties, most notably Circular Dichroism (CD). A CD spectrum, which measures the differential absorption of left and right circularly polarized light, provides a unique spectroscopic signature that is directly dependent on the molecule's three-dimensional structure. The specific stereochemistry of the chiral centers in the camphor moieties dictates the sign and magnitude of the CD signals, making it a sensitive probe of the molecule's absolute configuration.

Enantioselective Synthetic Routes and Asymmetric Induction

The synthesis of a specific enantiomer of this compound is an example of an enantioselective process. The most common and direct route involves the condensation of terephthalaldehyde (B141574) with two equivalents of an enantiomerically pure form of 10-camphorsulfonic acid. google.com

This reaction is typically catalyzed by an acid or base. The chirality of the final product is directly transferred from the chiral starting material, a process known as asymmetric induction. By starting with, for example, (1S)-(+)-10-camphorsulfonic acid, the resulting TDCSA product will have a defined stereochemistry derived from these units. The synthesis does not create new stereocenters at the camphor skeleton but rather links two existing chiral building blocks together.

This method is highly efficient as the stereochemical integrity of the camphorsulfonic acid is maintained throughout the reaction. Patents describe methods to achieve high chemical purity, often exceeding 99% as determined by HPLC, by controlling reaction conditions and purification steps like crystallization. google.com

Table 2: Analytical Techniques for Stereochemical Characterization This interactive table outlines the methods used to analyze the stereochemistry of TDCSA.

| Property | Analytical Technique | Purpose |

|---|---|---|

| Geometric Isomerism | 2D NMR Spectroscopy (e.g., NOESY) | Determines the E/Z configuration of the C=C double bonds. |

| Chiral Purity / Enantiomeric Excess | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separates and quantifies the enantiomers to determine ee%. nih.gov |

| Optical Activity | Polarimetry | Measures the rotation of plane-polarized light. |

| Absolute Configuration / Conformation | Circular Dichroism (CD) Spectroscopy | Provides a spectroscopic signature based on the 3D chiral structure. |

Analytical Chemistry Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of terephthalylidene dicamphor sulfonic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As previously mentioned, UV-Vis spectroscopy is fundamental for confirming the presence of the chromophoric system in TDSA. The characteristic absorption maxima at approximately 298 nm and 345 nm are key identifiers for the compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of TDSA would be expected to show characteristic absorption bands for the sulfonic acid group (S=O stretching), the carbonyl group (C=O stretching) of the camphor (B46023) moiety, and the aromatic ring (C=C stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the definitive structural elucidation of TDSA.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the number and types of protons and their neighboring environments. The spectrum would show characteristic signals for the aromatic protons, the protons on the camphor skeleton, and the methine proton of the ylidene bridge.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. It would show distinct signals for the carbonyl carbons, the carbons of the aromatic ring, and the carbons of the camphor moiety.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of TDSA. When coupled with a chromatographic technique (e.g., LC-MS), it provides a highly sensitive and selective method for the identification and quantification of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the TDSA molecule, and fragmentation peaks that can be used to confirm its structure.

The following table summarizes the key analytical techniques and their applications for this compound:

| Analytical Technique | Application | Key Parameters/Findings |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Stationary Phase: C18; Mobile Phase: Acetonitrile/Acidified Water Gradient; Detection: UV at 345 nm |

| UV-Visible Spectroscopy | Identification and Quantification | Absorption Maxima (λmax): ~298 nm and ~345 nm |

| Infrared Spectroscopy | Functional Group Identification | Characteristic bands for S=O, C=O, and aromatic C=C |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Distinct ¹H and ¹³C signals for aromatic, camphor, and ylidene moieties |

| Mass Spectrometry (MS) | Molecular Weight Determination and Structural Confirmation | Molecular ion peak and characteristic fragmentation pattern |

Infrared (IR) Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, providing a unique "molecular fingerprint." For a complex molecule like TDSA, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components. The energy from the infrared radiation is absorbed by the molecule, causing its bonds to vibrate at specific frequencies.

The key functional groups within TDSA and their expected IR absorption regions are:

Sulfonic Acid Group (-SO₃H): This group is a primary feature of the molecule. The S=O stretching vibrations are very strong and appear in the 1250-1120 cm⁻¹ (asymmetric stretch) and 1080-1010 cm⁻¹ (symmetric stretch) regions. The O-H stretch of the sulfonic acid is very broad and can be found in the 3000-2500 cm⁻¹ range.

Carbonyl Group (C=O): The ketone group on each camphor moiety gives rise to a strong, sharp absorption band. This C=O stretching vibration typically occurs in the range of 1780-1670 cm⁻¹. pressbooks.pub For TDSA, being a conjugated ketone, this peak is expected around 1740 cm⁻¹. pressbooks.pub

Alkene and Aromatic Rings (C=C): The molecule contains both a central aromatic (phenylene) ring and conjugated C=C double bonds in the linker. Aromatic C=C in-ring stretching vibrations typically appear as a series of peaks between 1600-1450 cm⁻¹. libretexts.org The stretching of the conjugated C=C bonds (-C=CH-) will also fall within this region, often around 1640-1680 cm⁻¹. pressbooks.pub

C-H Bonds: The spectrum will show C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the camphor skeleton (methyl and methylene (B1212753) groups) absorb just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). pressbooks.publibretexts.org

These distinct absorption bands collectively allow for the unambiguous identification of TDSA and serve as a rapid method for quality assurance.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Sulfonic Acid | O-H | 3000-2500 (Broad) | Stretch |

| S=O | 1250-1120 (Strong) | Asymmetric Stretch | |

| S=O | 1080-1010 (Strong) | Symmetric Stretch | |

| Ketone (Camphor) | C=O | 1780-1670 (Strong, Sharp) | Stretch |

| Aromatic Ring | C=C | 1600-1450 (Multiple bands) | In-ring Stretch |

| Alkene (Linker) | C=C | 1680-1640 (Variable) | Stretch |

| Aromatic | C-H | 3100-3000 | Stretch |

| Alkane (Camphor) | C-H | 2960-2850 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides definitive information about the connectivity and stereochemistry of a compound like TDSA. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of TDSA would display signals corresponding to each unique proton in the structure.

Aromatic Protons: The protons on the central phenylene ring are in a deshielded environment and would appear as a singlet or a narrow multiplet in the aromatic region, typically between 7.0 and 8.0 ppm.

Vinylic Protons: The protons of the methylidyne linkers (-C=CH-) are also deshielded and would produce signals in the vinylic region, generally between 6.5 and 7.5 ppm.

Camphor Skeleton Protons: The camphor structure contains several distinct types of protons. The two methyl groups are non-equivalent and would appear as sharp singlets in the upfield region, likely between 0.8 and 1.5 ppm. The methylene protons (-CH₂-) and methine protons (-CH-) of the bicyclic system would produce more complex multiplet signals in the range of 1.5 to 3.5 ppm. The protons on the carbon adjacent to the sulfonic acid group would be further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ketone carbon (C=O) is highly deshielded and would exhibit a signal in the far downfield region, typically >200 ppm.

Aromatic and Vinylic Carbons: The carbons of the central aromatic ring and the C=C double bonds of the linkers would appear in the 120-150 ppm range.

Camphor Skeleton Carbons: The aliphatic carbons of the camphor rings would have signals in the upfield region, generally from 15 to 60 ppm. This includes the methyl, methylene, methine, and quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (C₆H₄) | 7.0 - 8.0 |

| ¹H | Vinylic (=CH-) | 6.5 - 7.5 |

| ¹H | Camphor Methylene/Methine (-CH₂-, -CH-) | 1.5 - 3.5 |

| ¹H | Camphor Methyl (-CH₃) | 0.8 - 1.5 |

| ¹³C | Ketone (C=O) | > 200 |

| ¹³C | Aromatic/Vinylic (C=C) | 120 - 150 |

| ¹³C | Camphor Skeleton (Aliphatic C) | 15 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com For this compound (C₂₈H₃₄O₈S₂), the molecular weight is approximately 562.7 g/mol . thegoodscentscompany.comnih.gov

In a mass spectrum, the intact molecule, once ionized, appears as the molecular ion peak (M⁺). The high-resolution mass spectrum would provide the exact mass (562.1695 Da), which can be used to confirm the molecular formula. chemspider.com

Electron ionization (EI) or other "hard" ionization techniques cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and highly characteristic of the molecule's structure. youtube.comyoutube.com For TDSA, key fragmentation pathways would likely involve:

Loss of Sulfonic Acid Groups: Cleavage of the C-S bond could lead to the loss of a sulfonic acid radical (•SO₃H, 81 Da) or sulfur trioxide (SO₃, 80 Da), resulting in significant fragment ions at m/z values of [M - 81]⁺ or [M - 80]⁺.

Cleavage of the Central Linkage: The bonds connecting the camphor moieties to the central ring can cleave, leading to fragments corresponding to the camphor sulfonic acid portion and the terephthalylidene core.

Fragmentation of the Camphor Skeleton: The bicyclic camphor structure itself can undergo characteristic cleavages, leading to smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Proposed Fragment | Interpretation |

| 562.7 | [C₂₈H₃₄O₈S₂]⁺ | Molecular Ion (M⁺) |

| 482.7 | [M - SO₃]⁺ | Loss of sulfur trioxide |

| 481.7 | [M - •SO₃H]⁺ | Loss of a sulfonic acid radical |

| 281.4 | [C₁₄H₁₇O₄S]⁺ | Cleavage resulting in a single camphor-linker unit |

Sample Preparation Strategies for Diverse Analytical Matrices

The effective analysis of TDSA requires robust sample preparation methods to extract the analyte from complex matrices, such as cosmetic creams, lotions, and sprays, and to remove interfering substances. nih.gov The water-soluble nature of TDSA dictates the choice of solvents and techniques. uv-absorbers.comwikipedia.org

A common strategy for extracting TDSA from a cosmetic emulsion (e.g., a sunscreen cream) involves the following steps:

Sample Weighing and Dissolution: A precise amount of the cosmetic product is weighed and dispersed in a suitable solvent. Given TDSA's solubility, aqueous or polar organic solvents are used. A mixture of methanol (B129727) and water, or a buffered aqueous solution, is often employed. nih.govresearchgate.net For some formulations, an initial extraction with a solvent like acetone/methanol may be used to break down the emulsion. researchgate.net

Sonication: To ensure complete dissolution of the analyte and breakdown of the sample matrix, the mixture is typically placed in an ultrasonic bath. nih.gov This uses high-frequency sound waves to agitate the sample, enhancing extraction efficiency.

Centrifugation: The resulting suspension is centrifuged at high speed. This process separates the insoluble excipients of the cosmetic formulation (e.g., waxes, inorganic pigments) from the liquid phase containing the dissolved TDSA. nih.govresearchgate.net

Filtration and Dilution: The supernatant liquid is carefully collected and filtered, typically through a 0.45 µm syringe filter, to remove any remaining particulate matter before analysis by techniques like HPLC. nih.govresearchgate.net The filtered solution may then be diluted to an appropriate concentration for quantification.

For purification purposes, such as isolating TDSA during synthesis or from complex mixtures, ion-exchange chromatography is a valuable technique. google.compatsnap.com Cation and anion exchange resins can be used to remove ionic impurities, yielding a highly purified form of the sulfonic acid. google.com

Advanced Research Applications in Photoprotective Systems

Synergistic Interactions with Co-Formulated Organic UV Filters

The efficacy of a sunscreen is not solely dependent on the individual properties of its constituent UV filters, but also on their interactions within a formulation. Research has demonstrated that Terephthalylidene dicamphor sulfonic acid can act synergistically with other organic UV filters, enhancing both the photostability and the protective capacity of the final product.

One of the primary mechanisms for this enhancement is the ability of TDSA to act as a photon acceptor, effectively "shielding" less stable molecules from UV radiation. By absorbing the UV energy that would otherwise lead to the degradation of other filters, TDSA helps to maintain the protective integrity of the entire system over a longer period of exposure. Furthermore, the presence of TDSA in a formulation can reduce the generation of reactive oxygen species (ROS) that can be a byproduct of the degradation of other UV filters, thereby further contributing to the stability of the co-formulated compounds. nih.gov

Combinatorial research approaches have been employed to identify the most effective blends of UV filters to achieve a high sun protection factor (SPF) and a robust UVA protection factor (UVA-PF). A notable study investigated the synergistic effect of combining this compound with bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT). The research demonstrated that a combination of these two filters resulted in a significantly higher SPF and UVA-PF than when each filter was used alone at the same total concentration. nih.gov

For instance, in a simplex emulsion with a total UV filter concentration of 8.11%, the combination of 2.46% TDSA and 5.65% BEMT achieved an SPF of 22.2 and a UVA-PF of 13.4. nih.gov In contrast, 8.11% TDSA alone provided an SPF of 4.6 and a UVA-PF of 4.9, while 8.11% BEMT alone yielded an SPF of 9.2 and a UVA-PF of 5.3. nih.gov This synergistic effect allows for the development of sunscreens with high levels of protection while potentially reducing the total concentration of UV filters required. nih.gov

| Sunscreen Composition (Total Filter Concentration: 8.11%) | SPF (Sun Protection Factor) | UVA-PF (UVA Protection Factor) |

|---|---|---|

| 8.11% BEMT alone | 9.2 ± 2.0 | 5.3 ± 0.9 |

| 8.11% TDSA alone | 4.6 ± 1.1 | 4.9 ± 0.1 |

| 2.46% TDSA + 5.65% BEMT | 22.2 ± 3.5 | 13.4 ± 1.5 |

Role in Novel Photostable Formulations from an Academic Research Perspective

From an academic standpoint, this compound is a model compound for the development of novel photostable sunscreen formulations. Its well-documented photostability, which is attributed to the efficient dissipation of absorbed energy through photoisomerization, makes it a reliable anchor in complex mixtures. scielo.br Academic research focuses on understanding how the inclusion of TDSA can elevate the performance of the entire formulation, not just in terms of UV protection but also in preventing the downstream effects of UV exposure.

Studies have shown that formulations containing TDSA are effective in protecting against a range of biological damage induced by UVA and solar-simulated radiation. youtube.com This includes a reduction in the formation of pyrimidine (B1678525) dimers and a decrease in the accumulation of p53, a tumor suppressor protein that is upregulated in response to DNA damage. youtube.com The ability of TDSA to provide robust protection in the long-wave UVA spectrum (UVA1) is a particular area of academic interest, as this radiation penetrates deeper into the skin and is associated with photoaging. libretexts.org

Research on Anti-Blue Light Compositional Efficacy and Mechanism

With the increasing use of digital devices, there is growing scientific interest in the effects of high-energy visible light, or blue light, on the skin. This compound has been investigated for its potential to mitigate the effects of blue light exposure.

The absorption spectrum of this compound extends from the UVA range into the lower wavelengths of the visible spectrum, which includes a portion of blue light. cosmileeurope.eu Its peak absorbance is at approximately 345 nm, but it continues to absorb radiation up to around 400 nm. chemicalbook.com While the primary classification of TDSA is as a UVA filter, this absorption profile inherently provides some level of blue light attenuation.

Quantitative assessments have been described in patent literature, demonstrating that TDSA is effective in blocking blue light. These assessments show that the blue light blocking effect increases with the concentration of TDSA in a solution. For example, a 3% solution of this compound has been shown to be effective at blocking blue light in qualitative tests. Further quantitative data from these studies indicate a concentration-dependent increase in blue light blocking efficiency across the 405-425 nm wavelength range.

| Concentration of TDSA Solution | Blue Light Penetration |

|---|---|

| 0% (Blank Solution) | High |

| 3% | Low |

The mechanism by which this compound attenuates blue light is fundamentally the same as its mechanism for UV absorption. When a molecule of TDSA absorbs a photon of blue light, an electron is promoted to a higher energy level, or an excited state. cosmileeurope.eu Due to the molecule's highly conjugated system, which includes the phenyl ring and the carbonyl groups of the camphor (B46023) moieties, it is able to absorb light at these longer wavelengths.

Following absorption, the molecule must dissipate this excess energy to return to its ground state. For TDSA, this occurs primarily through non-radiative pathways, such as vibrational relaxation and the aforementioned reversible photoisomerization. scielo.brchemicalbook.com The energy of the absorbed blue light photon is converted into thermal energy, which is then harmlessly released. cosmileeurope.eu This process prevents the high-energy blue light from reaching the skin and potentially inducing oxidative stress through the generation of reactive oxygen species. The efficiency of this photophysical process is what makes TDSA a subject of interest for inclusion in cosmetic products designed to offer protection against blue light.

Environmental Photochemistry and Fate

Photodegradation Pathways and Kinetics in Environmental Compartments

Terephthalylidene dicamphor sulfonic acid is a benzylidene camphor (B46023) derivative recognized for its exceptional photostability. wikipedia.orgdrugbank.com Unlike many other organic UV filters that can degrade upon exposure to light, this compound is engineered to remain stable. wikipedia.orgchemicalbook.com Its mechanism of action involves absorbing UV radiation and dissipating the energy primarily as heat through a process of reversible photoisomerization and subsequent photoexcitation. wikipedia.orgdrugbank.comchemicalbook.com This process allows the molecule to return to its original state without significant chemical alteration, contributing to its persistence as a UV absorber. wikipedia.org

The kinetics of photodegradation, which for many pollutants follow first-order models, are significantly influenced by environmental factors such as the intensity of sunlight and the properties of the water. mdpi.comresearchgate.net However, due to its high photostability, detailed studies on the specific photodegradation pathways and kinetics of this compound in environmental compartments like water or soil are limited. The compound is designed to resist degradation by light, which is its primary function as a UV filter. drugbank.comformosalab.com

Table 1: Photochemical Characteristics of this compound

| Property | Description | Reference |

|---|---|---|

| Photostability | High; does not degrade significantly when exposed to light. | wikipedia.orgchemicalbook.comformosalab.com |

| Mechanism | Absorbs UV radiation (290–400 nm range) and undergoes reversible photoisomerization, releasing the energy as heat. | wikipedia.orgdrugbank.comchemicalbook.com |

| Degradation | Considered highly resistant to photodegradation. | wikipedia.org |

Biodegradation Studies and Assessment of Environmental Persistence

Biodegradation is a key process for the removal of organic chemicals from the environment. Studies based on standard OECD test guidelines have determined that this compound is non-biodegradable. nih.gov There is little to no evidence of its biotransformation in environmental systems. nih.gov This resistance to microbial breakdown, combined with its high photostability, indicates that the compound is persistent in the environment. Its primary removal mechanism from the water column is expected to be through sorption to sediment and sludge, given its high Koc value.

Ecotoxicological Research in Aquatic Ecosystems

The release of sunscreen agents into aquatic environments has prompted research into their potential ecological effects. nih.gov While concerns have been raised about certain UV filters, research on this compound is still developing.

There is a growing body of research on the impact of some UV filters, such as oxybenzone (B1678072) and octinoxate, on coral health, with some jurisdictions banning their use due to concerns over coral bleaching. nih.gov However, specific ecotoxicological studies detailing the effects of this compound on coral physiology, bleaching, or its symbiotic relationship with zooxanthellae are not widely available in published scientific literature.

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). It is often estimated using the bioconcentration factor (BCF), which measures uptake from water. wikipedia.org A higher BCF indicates a greater potential for a chemical to concentrate in an organism's tissues. wikipedia.org

Several estimated BCF values for this compound have been reported. One estimation suggests a BCF of 3, indicating a low potential for bioconcentration. nih.gov Other predictions have yielded higher values. The BCFBAF model estimated a BCF of 205.5 L/kg, while other models predicted values of 573.05 and 775. europa.eu Regulatory thresholds for identifying a substance as bioaccumulative are often set at a BCF of 2000 or higher. wikipedia.orgeuropa.eu Based on the available estimated data, the bioconcentration potential of this compound is considered to be below this threshold. europa.eu

Accurate monitoring of UV filters in the environment requires sensitive analytical methods. The detection and quantification of polar compounds like this compound in complex aqueous matrices such as wastewater or surface water present analytical challenges. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a primary technique for the analysis of multiple classes of sunscreen agents, including highly polar sulfonated UV filters. nih.govresearchgate.net These methods often involve a sample preconcentration step, such as solid-phase extraction (SPE), to enrich the analytes from water samples before analysis. nih.govresearchgate.net Research has focused on optimizing SPE and LC-MS/MS conditions to achieve low detection limits, which can be in the nanogram per liter (ng/L) range. nih.gov For instance, one multiclass method reported detection limits between 7 and 46 ng/L for various UV filters. nih.gov Another method using liquid chromatography with UV detection determined a detection limit of 0.9 µg/mL for this compound in sunscreen sprays. nih.gov

Table 4: Analytical Methods for this compound

| Technique | Sample Matrix | Sample Preparation | Reported Detection Limit | Reference |

|---|---|---|---|---|

| Liquid Chromatography-UV | Aqueous Sunscreen Sprays | Not specified | 0.9 µg/mL | nih.gov |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic properties of TDSA, which are central to its ability to absorb UV radiation. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are used to model the molecule's electronic structure and predict its spectroscopic behavior. nih.gov

The primary mechanism of action for TDSA involves the absorption of a UV photon, which excites the molecule from its ground electronic state (S₀) to an excited state (S₁). nii.ac.jp Quantum chemical calculations can determine the energies of these electronic states and the probabilities of transitions between them. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between HOMO and LUMO corresponds to the energy of the first electronic transition. For TDSA, this transition falls within the UVA range, with a calculated absorption maximum around 345 nm. researchgate.nettaylorandfrancis.com

DFT calculations help in understanding the nature of the excited states. For TDSA, the absorption of UVA light typically corresponds to a π–π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital, localized primarily on the conjugated system of the molecule. rsc.org This transition is responsible for the strong absorption band in the UVA region. researchgate.net Following excitation, the molecule must efficiently dissipate the absorbed energy to be an effective and photostable sunscreen. Quantum calculations can model the potential energy surfaces of the excited states, identifying pathways for non-radiative decay, such as internal conversion and photoisomerization, which allow the molecule to return to the ground state by releasing the energy as heat. nii.ac.jpufg.br

Time-resolved EPR studies combined with DFT calculations have been used to characterize the lowest excited triplet (T₁) state of TDSA. nii.ac.jp These studies show that after excitation to the singlet state (S₁), a significant portion of molecules can undergo intersystem crossing to the T₁ state. The T₁ state of TDSA is characterized as a mixture of ³nπ* and ³ππ* states and has a very short lifetime (approximately 47 nanoseconds). nii.ac.jp This rapid, radiationless decay from the triplet state is a key feature of its photostability and contributes to its very low quantum yield for generating singlet oxygen (a reactive oxygen species), which was determined to be just 0.0021. nii.ac.jp

Table 1: Calculated Electronic Properties of Terephthalylidene Dicamphor Sulfonic Acid

| Property | Computational Method | Finding | Reference(s) |

| UV Absorption Maximum (λmax) | TD-DFT | ~345 nm | researchgate.net |

| Primary Electronic Transition | TD-DFT | π–π* | rsc.org |

| Triplet State (T₁) Lifetime | Time-Resolved EPR / DFT | ~47 ns | nii.ac.jp |

| Singlet Oxygen Quantum Yield (ΦΔ) | Time-Resolved Phosphorescence | 0.0021 ± 0.0005 | nii.ac.jp |

Molecular Dynamics Simulations of Photochemical Processes and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior, particularly its photochemical processes and its interactions within a complex environment like a sunscreen formulation. nih.gov

The key photochemical process for TDSA is a reversible photoisomerization that occurs upon UV absorption. taylorandfrancis.comresearchgate.net MD simulations, especially those combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can model this process. nih.gov In such a simulation, the core chromophore of TDSA undergoing the electronic rearrangement is treated with a high-level quantum mechanical method, while the surrounding solvent molecules and other formulation ingredients are treated with classical molecular mechanics force fields. This multiscale approach allows for the simulation of the isomerization dynamics—the twisting of the molecule around its double bonds in the excited state—and the subsequent relaxation back to the ground state. nih.govdigitellinc.com These simulations can reveal the timescale of the isomerization and how the molecule efficiently converts the absorbed UV energy into thermal motion, a critical aspect of its photoprotective function. nih.gov

MD simulations are also invaluable for understanding how TDSA interacts with its environment. In a sunscreen product, it is mixed with various other ingredients, including solvents, polymers, and other UV filters. google.com MD simulations can model these interactions at the molecular level, showing how TDSA is solvated and distributed within the formulation. nih.gov This is important because the local environment can influence the molecule's conformation, electronic properties, and ultimately its UV absorption spectrum and photostability. For instance, simulations can explore the formation of hydrogen bonds between the sulfonic acid groups of TDSA and polar molecules in the solvent, or its aggregation behavior with other lipophilic or hydrophilic components. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for TDSA

| Simulation Target | Simulation Method | Potential Insights | Reference(s) |

| Photoisomerization Dynamics | QM/MM MD | Elucidation of the cis-trans isomerization pathway and timescale; energy dissipation mechanism. | nih.govnih.gov |

| Interaction with Formulation Components | Classical MD | Solvation structure, aggregation behavior, and interactions with other UV filters (e.g., Avobenzone (B1665848), Octocrylene). | google.comnih.gov |

| Behavior on Skin Surface | MD with Skin Models | Penetration depth, orientation on the stratum corneum, interaction with skin lipids. | nih.gov |

Structure-Activity Relationship (SAR) Modeling for UV Absorption and Photostability

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.com For sunscreen agents like this compound, SAR and QSAR models are developed to predict how variations in molecular structure affect key performance parameters: UV absorption characteristics and photostability. nih.goviaea.orgnih.gov

The goal of SAR modeling for UV absorption is to identify the specific molecular features (known as pharmacophores or chromophores) responsible for absorbing light at desired wavelengths. nih.govmdpi.com For TDSA, the core structure responsible for its UVA absorption is the benzylidene camphor (B46023) moiety. taylorandfrancis.com A QSAR model for a series of benzylidene camphor derivatives would use a set of calculated molecular descriptors to build a mathematical relationship with the experimentally measured UV absorption maximum (λmax) and molar extinction coefficient (ε). nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR for UV Absorbers

| Descriptor Type | Examples | Relevance to UV Absorption/Photostability | Reference(s) |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relate to electronic transition energies (λmax) and polarity. | nih.gov |

| Topological | Connectivity Indices, Molecular Shape Indices | Describe molecular size, shape, and branching, which influence intermolecular interactions. | nih.gov |

| Steric/Geometrical | Molecular Volume, Surface Area | Affect how the molecule fits into a formulation matrix and its potential for self-quenching or degradation. | researchgate.net |

These models can then be used to predict the properties of new, unsynthesized derivatives, guiding chemists to modify the structure—for example, by adding different substituent groups to the aromatic ring—to fine-tune the absorption spectrum for broader UVA protection. nih.gov

Photostability is another critical parameter that can be modeled using QSAR. Photodegradation can reduce the efficacy of a sunscreen and potentially create harmful byproducts. QSAR models for photostability aim to predict the rate of degradation of a molecule under UV exposure. Descriptors related to bond dissociation energies, the stability of potential radical intermediates, and the energy of the triplet state can be correlated with experimental photostability data. For TDSA, its inherent photostability is a key advantage. nih.gov A QSAR model could reveal that features like the rigid camphor backbone and the efficient energy dissipation pathway contribute significantly to this stability, providing a blueprint for designing other highly photostable UV filters. nih.gov

Computational Prediction of Environmental Fate and Transport Parameters

Computational models are increasingly used to predict the environmental fate of chemicals, providing crucial data for risk assessment when experimental data is scarce. nih.govresearchgate.net For this compound, these models can estimate its persistence, bioaccumulation potential, and mobility in various environmental compartments like water and soil. nih.govresearchgate.net

The primary tools for these predictions are QSAR models and other machine learning approaches that correlate molecular structure with environmental properties. researchgate.netfigshare.comnih.gov To predict the biodegradability of TDSA, models are trained on large datasets of compounds with known biodegradation rates. nih.govchemrxiv.org The model identifies structural fragments or physicochemical properties that are favorable or unfavorable for microbial degradation. figshare.com Given TDSA's complex, bicyclic structure and sulfonic acid groups, these models can provide an estimate of whether it is likely to be readily biodegradable or persistent in the environment. researchgate.net

Similarly, bioaccumulation potential is often predicted using the octanol-water partition coefficient (log Kₒw). While TDSA is a relatively large organic molecule, its sulfonic acid groups render it water-soluble, which would generally suggest a lower potential for bioaccumulation in the fatty tissues of aquatic organisms compared to more lipophilic UV filters. nih.govmdpi.com Computational models can predict log Kₒw and other parameters like the bioconcentration factor (BCF) based on the molecular structure. mdpi.com

Finally, transport parameters, such as soil sorption (log Kₒc), can also be estimated. These models predict how strongly a chemical will bind to organic matter in soil and sediment, which affects its mobility in the environment. The ionic nature of TDSA's sulfonic acid groups would be a key input for such models, suggesting its transport will be highly dependent on the pH and ionic composition of the surrounding water and soil.

Table 4: Predicted Environmental Parameters for Organic UV Filters via Computational Models

| Environmental Parameter | Prediction Method | Key Molecular Descriptors | Relevance for TDSA | Reference(s) |

| Biodegradability | QSAR/Machine Learning | Presence of specific functional groups, molecular weight, flexibility. | Predicts persistence in aquatic/terrestrial environments. | figshare.comnih.govchemrxiv.org |

| Bioconcentration Factor (BCF) | QSAR based on log Kₒw | Octanol-water partition coefficient, hydrophobicity. | Estimates potential to accumulate in aquatic life. The water-soluble nature of TDSA suggests low BCF. | mdpi.commdpi.com |

| Soil Sorption Coefficient (Kₒc) | QSAR | Water solubility, ionic state, polarity. | Predicts mobility in soil and potential for groundwater contamination. | researchgate.net |

| Ecotoxicity | QSAR/Toxicity Models | Structural alerts for toxicity, reactivity parameters. | Estimates potential harm to environmental organisms. | nih.govdntb.gov.ua |

Q & A

Q. What are the primary physicochemical properties of TDSA relevant to its application in UV protection?

TDSA is a sulfonic acid derivative of benzylidene camphor with the molecular formula C28H34O8S2 (MW: 562.69 g/mol). Its key properties include strong UVA absorption (peak ~344 nm) and water solubility due to sulfonic acid groups. However, its low pH (~1–2 in aqueous solutions) necessitates neutralization (e.g., with tromethamine) to avoid formulation instability or skin irritation . Researchers should prioritize pH adjustment protocols when designing in vitro or clinical studies .

Q. How can researchers verify the purity and stability of TDSA in experimental formulations?

High-performance liquid chromatography (HPLC) is the standard method for quantifying TDSA purity (typically 69–73% in commercial batches) . Stability studies should include photostability assessments under UV irradiation (e.g., using solar simulators) and monitoring degradation products like camphor derivatives via mass spectrometry .

Q. What standardized assays are used to evaluate TDSA's UV protection efficacy?

The in vitro SPF and UVA-PF (protection factor) assays using PMMA plates or Transpore™ tape are recommended. For in vivo validation, follow ISO 24444 (SPF) and ISO 24442 (UVA-PF) protocols. Note that TDSA alone exhibits moderate SPF (4.6 ± 1.1) but synergizes with filters like BEMT to enhance SPF to 22.2 ± 3.5 .

Advanced Research Questions

Q. How can experimental design be optimized to study synergistic interactions between TDSA and other UV filters?

Use factorial design to evaluate combinations (e.g., TDSA + BEMT + BMDM). In a 2012 study, 8.11% total UV filters (2.46% TDSA + 5.65% BEMT) achieved SPF 22.2 ± 3.5, demonstrating a 2.4-fold increase over individual components . Measure both additive (SPF) and non-additive (photostability) effects using multivariate regression models.

Q. What methodologies resolve contradictions between clinical photopatch test data and preclinical safety profiles of TDSA?

TDSA caused allergic reactions in 4/346 subjects in a European photopatch study . To reconcile this with its low percutaneous absorption , researchers should:

- Use ex vivo human skin models to assess immune activation.

- Compare irritation thresholds of neutralized (pH 5.2–5.7) vs. acidic TDSA formulations .

- Conduct longitudinal studies on subjects with compromised skin barriers.

Q. How can computational modeling predict TDSA's photodegradation pathways and environmental impact?

Density functional theory (DFT) calculations can simulate TDSA's excited-state behavior under UV exposure, identifying bond cleavage sites (e.g., sulfonic acid or camphor groups). Pair these with high-resolution LC-MS/MS to validate degradation products in environmental samples (e.g., aquatic systems) .

Methodological Challenges & Solutions

Q. What are the key considerations for formulating TDSA in emulsion-based sunscreens?

- Solubility : Use co-solvents like isopropyl lauroyl sarcosinate (ILS) for oil-soluble filters while maintaining TDSA’s aqueous phase solubility .

- pH Control : Neutralize with tromethamine to achieve pH 5.0–7.0, critical for skin compatibility .

- Photostabilization : Incorporate antioxidants (e.g., tocopherol) to mitigate TDSA’s oxidative degradation .

Q. How can researchers address discrepancies in TDSA's efficacy across different experimental models?

- In vitro vs. in vivo : Calibrate in vitro assays using human skin equivalents (e.g., Strat-M® membranes) to better correlate with in vivo results.

- Dose-response variability : Standardize TDSA concentrations (e.g., 0.2–3% as acid) and account for formulation matrix effects using controlled emulsions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.